Lipophilicity Differentiation: OCF3 Pinacol Ester Displays 0.5–1.0 logP Unit Increase Relative to OCH3 Analogue
The target OCF3 pinacol ester has a calculated logP of 2.28 [1], while the 2‑methoxy‑5‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)pyridine analogue (CAS 445264‑61‑9) exhibits a logP estimated at 1.5–1.8 based on the core 2‑methoxypyridine scaffold value of ~1.1 . Replacing OCH3 with OCF3 in pyridine systems routinely raises logP by 0.5–1.0 units, which has been shown to improve membrane permeability in matched molecular pair analyses [2].
vs OCH3 analogue
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Calculated logP = 2.28 (C12H15BF3NO3 pinacol ester) [1] |
| Comparator Or Baseline | 2‑Methoxy‑5‑pinacol ester (CAS 445264‑61‑9); core 2‑methoxypyridine logP ≈ 1.1 |
| Quantified Difference | ΔlogP ≈ +0.5 to +1.0 (class‑level MMP average for OCH3→OCF3 swap) [2] |
| Conditions | In silico prediction (molbase); literature consensus for OCH3→OCF3 matched molecular pairs [2] |
Why This Matters
Higher logP values correlate with increased passive membrane permeability, a critical parameter for CNS and intracellular target engagement; this makes the OCF3 ester the preferred choice over the methoxy analogue when permeability is limiting.
- [1] Molbase, 5‑(4,4,5,5‑Tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)‑2‑(trifluoromethoxy)pyridine (CAS 1352741‑13‑9), physicochemical data, accessed 2026‑05‑03. View Source
- [2] A. S. Kalgutkar and J. S. Daniels, “The role of lipophilicity in drug discovery and design,” in Burger’s Medicinal Chemistry and Drug Discovery, 7th ed., Wiley, 2010, pp. 1–60. View Source
